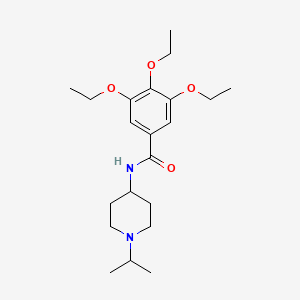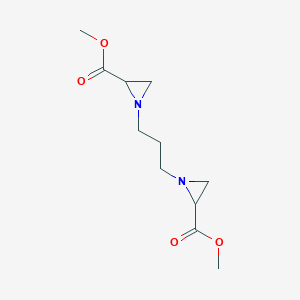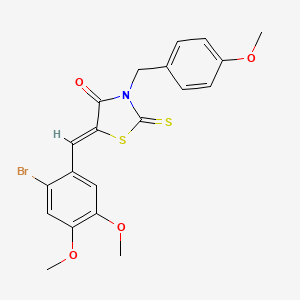
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(1-isopropyl-4-piperidinyl)benzamide, commonly known as TEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TEB belongs to the class of benzamides and is a derivative of the well-known compound, N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (MNZ). TEB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Mécanisme D'action
The mechanism of action of TEB is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. TEB has been shown to inhibit the activity of the enzyme, poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. TEB has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TEB has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. TEB has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, TEB has been shown to inhibit the activity of PARP, which is involved in DNA repair and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
TEB has several advantages for use in lab experiments. It has been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer research. TEB has also been shown to have anti-inflammatory properties, making it useful for studying the role of inflammation in disease. However, TEB has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of TEB. One area of research could focus on the development of TEB analogs with improved efficacy and reduced toxicity. Another area of research could focus on the use of TEB in combination with other anticancer agents to enhance its antitumor activity. Additionally, further research could investigate the role of TEB in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Méthodes De Synthèse
TEB can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-isopropyl-4-piperidinylamine to form the intermediate compound, which is then treated with ammonium hydroxide to yield TEB. The purity of the synthesized TEB can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
TEB has been extensively studied for its potential applications in scientific research. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. TEB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its antitumor activity, TEB has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O4/c1-6-25-18-13-16(14-19(26-7-2)20(18)27-8-3)21(24)22-17-9-11-23(12-10-17)15(4)5/h13-15,17H,6-12H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONULRPRZMCLWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)


![9-benzoyl-1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B5117865.png)
![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)
